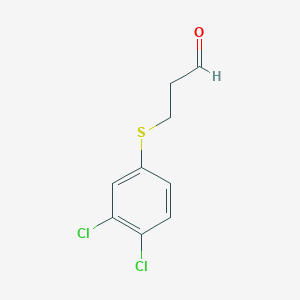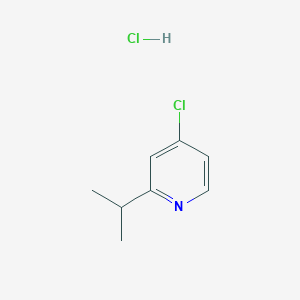
1-Bromo-2-methylnonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-methylnonane is an organic compound belonging to the class of alkyl halides. It is characterized by a bromine atom attached to the first carbon of a nonane chain, with a methyl group attached to the second carbon. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-2-methylnonane can be synthesized through the bromination of 2-methylnonane. This process typically involves the use of bromine (Br2) in the presence of a radical initiator such as light or heat to facilitate the substitution reaction. The reaction conditions must be carefully controlled to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-2-methylnonane undergoes various chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions (E1 and E2): The compound can undergo dehydrohalogenation to form alkenes, such as 2-methylnonene, in the presence of strong bases like potassium tert-butoxide (t-BuOK).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) in ethanol or tert-butanol.
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products such as 2-methylnonanol, 2-methylnonanenitrile, or 2-methylnonanamine can be formed.
Elimination Reactions: The major product is typically 2-methylnonene.
Applications De Recherche Scientifique
1-Bromo-2-methylnonane is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: In the development of pharmaceuticals and bioactive compounds.
Material Science: As a precursor in the synthesis of polymers and advanced materials.
Chemical Biology: In the study of biochemical pathways and the development of chemical probes.
Mécanisme D'action
The mechanism of action of 1-bromo-2-methylnonane in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a concerted transition state in SN2 reactions. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Similar Compounds:
1-Bromo-2-methylpropane: A smaller alkyl halide with similar reactivity.
1-Bromo-2-methylbutane: Another alkyl halide with a slightly longer carbon chain.
1-Bromo-2-methylpentane: A compound with a longer carbon chain and similar chemical properties.
Uniqueness: this compound is unique due to its specific carbon chain length and the position of the bromine and methyl groups. This structural arrangement influences its reactivity and the types of products formed in chemical reactions, making it a valuable compound in various synthetic and research applications.
Propriétés
| 93119-08-5 | |
Formule moléculaire |
C10H21Br |
Poids moléculaire |
221.18 g/mol |
Nom IUPAC |
1-bromo-2-methylnonane |
InChI |
InChI=1S/C10H21Br/c1-3-4-5-6-7-8-10(2)9-11/h10H,3-9H2,1-2H3 |
Clé InChI |
AKUPYXWXVMAYHE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(Benzo[b]thiophen-3-yl)butan-2-ol](/img/structure/B13650065.png)
![(S)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid](/img/structure/B13650068.png)


![6-Bromo-7-fluorobenzo[d]isoxazole](/img/structure/B13650076.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylcarbamoyl)propanoic acid](/img/structure/B13650079.png)



![1-[4-(Propan-2-yl)phenyl]pent-4-en-1-ol](/img/structure/B13650117.png)
